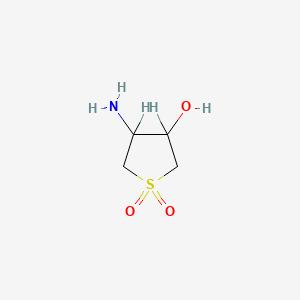

4-Aminotetrahydrothiophene-3-ol 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C4H9NO3S and a molecular weight of 151.19 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfone group within a tetrahydrothiophene ring structure. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Mécanisme D'action

Biochemical Pathways

One study suggests that non-electrophilic small molecules like this compound may activate nrf2-driven transcription, which could be therapeutically beneficial in disease states associated with oxidative stress and inflammation .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Analyse Biochimique

Biochemical Properties

4-Aminotetrahydrothiophene-3-ol 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the compound acting as a substrate or inhibitor, thereby modulating the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound can alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating them. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or organ toxicity. Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various compounds. These interactions can influence metabolic flux and alter the levels of metabolites within the cell. The compound’s role in these pathways highlights its potential impact on cellular metabolism and its therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall efficacy in biochemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide typically involves the reaction of 3,4-epoxytetrahydrothiophene-1,1-dioxide with ammonia or an amine under controlled conditions . The reaction proceeds through nucleophilic substitution, where the epoxide ring is opened by the nucleophile, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis is carried out in specialized laboratories equipped with the necessary safety and handling protocols for sulfur-containing compounds .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of sulfides.

Substitution: Formation of N-substituted derivatives.

Applications De Recherche Scientifique

4-Aminotetrahydrothiophene-3-ol 1,1-dioxide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

4-Methylaminotetrahydrothiophene-3-ol 1,1-dioxide: Similar structure with a methyl group instead of an amino group.

4-Hydroxy-3-aminosulfolane: Similar structure with a different arrangement of functional groups.

Uniqueness: 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups within the tetrahydrothiophene ring enhances its reactivity and potential for forming diverse derivatives .

Activité Biologique

4-Aminotetrahydrothiophene-3-ol 1,1-dioxide (4-AT) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C4H9NO3S and a molecular weight of approximately 151.18 g/mol. The compound features a tetrahydrothiophene ring with an amino group and a sulfone moiety, which contribute to its chemical reactivity and biological activity.

Research indicates that 4-AT plays a significant role in various biochemical reactions, particularly through its interactions with enzymes and proteins. Notably:

- Enzyme Interactions : 4-AT has been shown to interact with oxidoreductases, modulating their activity either as a substrate or an inhibitor. This interaction can influence key metabolic pathways within cells.

- Cell Signaling : The compound affects critical cell signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. It can also alter the expression of genes involved in metabolic processes.

Biological Activities

The biological activities of this compound have been studied extensively. Key findings include:

- Antimicrobial Activity : 4-AT exhibits promising antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

- Antioxidant Potential : Some studies have indicated that 4-AT may act as an antioxidant, protecting cells from oxidative stress by activating the antioxidant response element (ARE) pathways .

Data Table: Summary of Biological Activities

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of 4-AT against various strains of bacteria and fungi. Results demonstrated significant inhibition rates compared to control groups, suggesting potential for development into therapeutic agents against infections.

- Oxidative Stress Protection : Research investigating the antioxidant properties of 4-AT revealed that it effectively reduced oxidative stress markers in cultured cells. This suggests its utility in protecting against conditions associated with oxidative damage .

- Enzyme Interaction Analysis : A detailed analysis was conducted to understand how 4-AT interacts with specific enzymes involved in metabolic pathways. The findings indicated that it could serve as both an inhibitor and substrate for certain oxidoreductases, influencing metabolic outcomes significantly .

Propriétés

Numéro CAS |

20688-37-3 |

|---|---|

Formule moléculaire |

C4H9NO3S |

Poids moléculaire |

151.19 g/mol |

Nom IUPAC |

(3R,4R)-4-amino-1,1-dioxothiolan-3-ol |

InChI |

InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 |

Clé InChI |

REXPOWCRPFUCHS-IMJSIDKUSA-N |

SMILES |

C1C(C(CS1(=O)=O)O)N |

SMILES isomérique |

C1[C@@H]([C@H](CS1(=O)=O)O)N |

SMILES canonique |

C1C(C(CS1(=O)=O)O)N |

Key on ui other cas no. |

55261-00-2 20688-37-3 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.